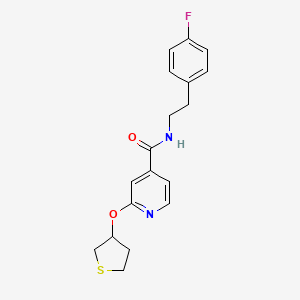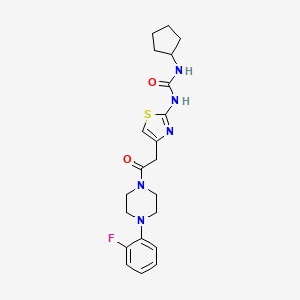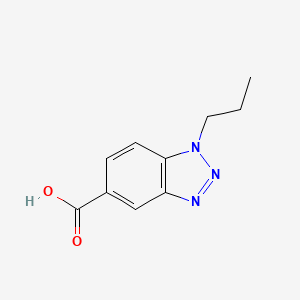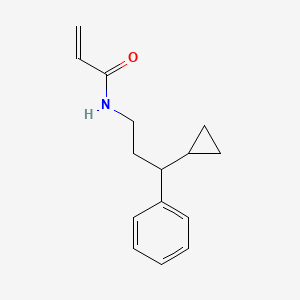
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a complex of casein phosphopeptide and amorphous calcium phosphate, which has been shown to have a number of beneficial effects on dental health.
Wirkmechanismus
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of enamel. It also helps to promote the remineralization of enamel by providing a source of calcium and phosphate ions. In addition, this compound has been shown to inhibit the growth of oral bacteria, which can help to reduce the risk of dental caries.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. In addition, this compound has been shown to inhibit the growth of oral bacteria, which can help to reduce the risk of dental caries.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide is its ability to promote the remineralization of tooth enamel. This makes it an attractive option for use in dental products and treatments. However, there are some limitations to the use of this compound in lab experiments, including the need for specialized equipment and expertise to synthesize the peptide.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide. One area of interest is the development of new dental products and treatments that incorporate this compound. Another area of interest is the study of the potential applications of this compound in other fields, such as medicine and biotechnology. Finally, there is a need for further research to better understand the mechanisms of action of this compound and its potential long-term effects on dental health.
Synthesemethoden
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide is synthesized using a combination of chemical and enzymatic methods. The synthesis process involves the extraction of casein from milk, which is then hydrolyzed using enzymes to produce casein phosphopeptides. These peptides are then combined with amorphous calcium phosphate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound has a number of beneficial effects on dental health, including the ability to remineralize tooth enamel, inhibit the growth of oral bacteria, and reduce the risk of dental caries.
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-15(17)16-11-10-14(13-8-9-13)12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSUMYQQDQARMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(C1CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)

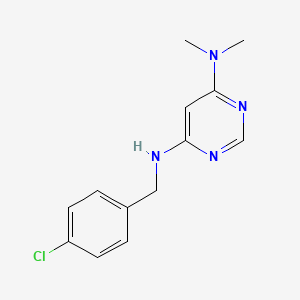
![(E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide](/img/structure/B2749789.png)
![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)

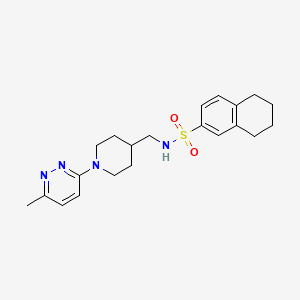
![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)
